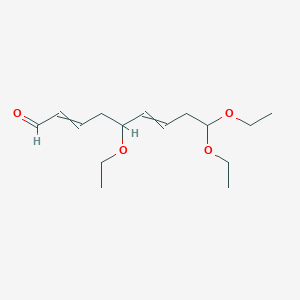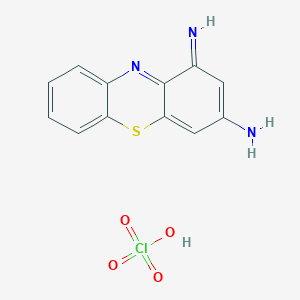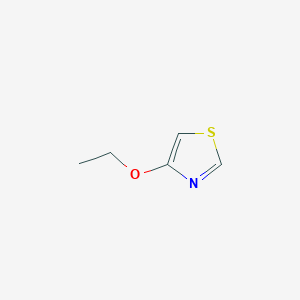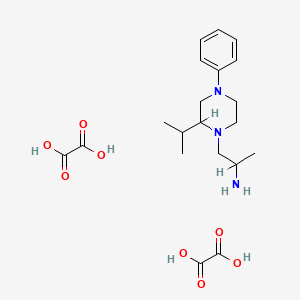
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is an organic compound with the molecular formula C13H15BrO2 It is a member of the cyclohexyl phenyl methanones class and is characterized by the presence of a bromine atom, a hydroxyl group, and a cyclohexyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone can be synthesized through the reaction of cyclohexanecarbonyl chloride with m-bromophenol in the presence of aluminum chloride. The reaction is typically carried out without a solvent at a temperature of 120°C for 1-2 hours, yielding the product in 57-64% yield . Another method involves the Fries rearrangement of m-bromophenyl cyclohexanecarboxylate with aluminum chloride at 100°C for 1 hour, achieving a yield of 71% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of aluminum chloride as a catalyst and the high-temperature conditions are typical of industrial organic synthesis processes.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- 4-Bromo-2-methoxyphenol
- 4-Bromo-2-(hydroxymethyl)phenol
Uniqueness
(4-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone is unique due to the presence of a cyclohexyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and can lead to unique reactivity and applications.
Eigenschaften
CAS-Nummer |
81066-16-2 |
|---|---|
Molekularformel |
C13H15BrO2 |
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
(4-bromo-2-hydroxyphenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H15BrO2/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9,15H,1-5H2 |
InChI-Schlüssel |
LOEXZFSLAOGCLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)



![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)



![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)

![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)

![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)

